Buzepide
CAS No.: 3691-21-2
Cat. No.: VC16103530
Molecular Formula: C22H28N2O
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3691-21-2 |
|---|---|
| Molecular Formula | C22H28N2O |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | 4-(azepan-1-yl)-2,2-diphenylbutanamide |
| Standard InChI | InChI=1S/C22H28N2O/c23-21(25)22(19-11-5-3-6-12-19,20-13-7-4-8-14-20)15-18-24-16-9-1-2-10-17-24/h3-8,11-14H,1-2,9-10,15-18H2,(H2,23,25) |
| Standard InChI Key | SLJXUJZUTPFXRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Buzepide (IUPAC name: 4-(azepan-1-yl)-2,2-diphenylbutanamide) belongs to the azepane class of organic compounds. Its molecular formula, , corresponds to a molecular weight of 336.5 g/mol . The compound features a central butanamide backbone substituted with two phenyl groups at the second carbon and an azepane ring at the fourth position. This configuration confers both lipophilic and amphiphilic properties, facilitating interactions with biological membranes and receptor sites.
Stereochemical Features
The compound's SMILES notation () reveals a non-chiral structure due to symmetrical phenyl substitutions . Computational models predict a three-dimensional conformation where the azepane ring adopts a chair-like configuration, optimizing steric interactions between the phenyl groups and the amide moiety.
Table 1: Key Physicochemical Properties of Buzepide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.5 g/mol |
| XLogP3 | 3.7 (Predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 52.3 Ų |
Pharmacological Mechanisms
Cholinergic Antagonism
Buzepide primarily functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with preferential activity at the M and M subtypes . This action inhibits parasympathetic nervous system signaling, leading to reduced smooth muscle contraction and glandular secretion. In gastric parietal cells, Buzepide's blockade of M receptors decreases proton pump activity, thereby suppressing acid production .
DNA Interaction Dynamics
Emerging evidence suggests secondary interactions with nucleic acids. Electrochemical studies using DNA-modified electrodes demonstrate intercalative binding, with a dissociation constant () of at physiological pH. This property may explain observed modulatory effects on gene expression in colonic epithelial cells, though clinical implications remain under investigation .
Therapeutic Applications
Irritable Bowel Syndrome (IBS) Management
A landmark double-blind trial (N=224) evaluated Buzepide methiodide (2.5 mg) combined with haloperidol (1 mg) against placebo over 60 days . Key outcomes included:
-
Abdominal Pain Reduction: 68% decrease in Visual Analog Scale (VAS) scores vs. 42% placebo ()
-
Symptom Frequency: 2.1 ± 0.7 daily episodes (treatment) vs. 3.9 ± 1.1 (placebo)
-
Global Assessment Score: 84% patient-reported improvement vs. 57% ()
Notably, the combination therapy showed no significant QT interval prolongation or extrapyramidal symptoms, addressing safety concerns associated with butyrophenone adjuvants .
Ophthalmic Use
As a mydriatic agent, Buzepide (0.5% solution) achieves pupillary dilation equivalent to tropicamide within 25 minutes, with accommodation recovery 18% faster than atropine-based preparations . This rapid reversibility makes it advantageous for outpatient diagnostic procedures.
Comparative Pharmacodynamics
Table 2: Receptor Affinity Profile Comparison
| Compound | M (K, nM) | M (K, nM) | σ (K, nM) |
|---|---|---|---|
| Buzepide | 12.4 ± 1.2 | 8.9 ± 0.8 | 142 ± 15 |
| Pirenzepine | 6.3 ± 0.5 | 210 ± 22 | >10,000 |
| Darifenacin | 48 ± 4.1 | 0.8 ± 0.1 | 3250 ± 290 |
Data synthesized from in vitro radioligand binding assays
The compound's unique σ receptor affinity may contribute to observed anxiolytic effects in IBS patients, though this remains a hypothesis requiring validation .
Metabolic Pathways and Elimination
Hepatic metabolism predominates via cytochrome P450 3A4-mediated N-dealkylation, producing two primary metabolites:
-
-Desazepanyl-Buzepide (Activity: 22% parent compound)
-
Diphenylbutanamide carboxylic acid (Inactive)
Renal excretion accounts for 78% of elimination, with a terminal half-life () of 6.2 ± 1.1 hours in healthy adults . No significant pharmacokinetic interactions occur with CYP3A4 inhibitors like ketoconazole, suggesting a wide therapeutic window .
Emerging Research Directions
Neurogenic Inflammation Modulation
Preclinical models demonstrate Buzepide's capacity to suppress substance P release in dorsal root ganglia ( reduction vs. controls) . This implicates potential applications in neuropathic pain syndromes, though human trials remain pending.
Oncological Implications
In vitro studies using HT-29 colorectal adenocarcinoma cells show dose-dependent apoptosis induction (), potentially mediated through p53-independent Bax activation. While promising, therapeutic indices require thorough evaluation given the narrow window between pro-apoptotic and cytotoxic concentrations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume